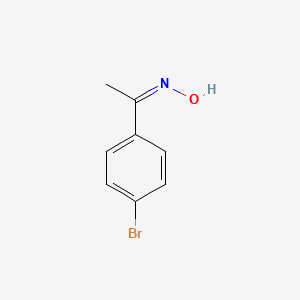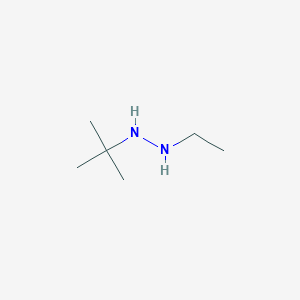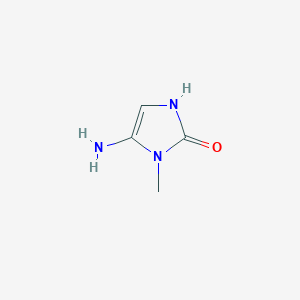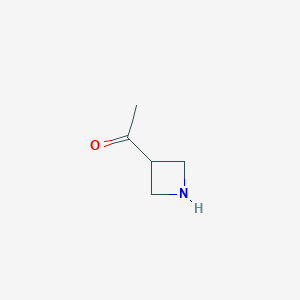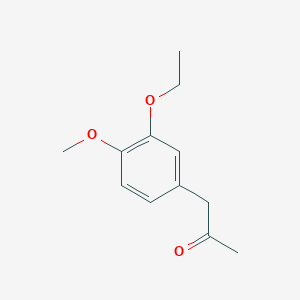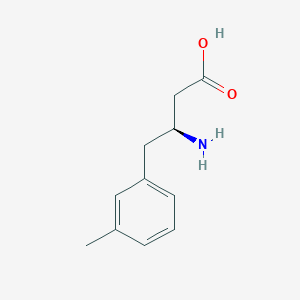
(3S)-3-amino-4-(3-methylphenyl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-4-(m-tolyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(m-tolyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid.
Substitution Reaction: The phenyl group is substituted with a methyl group at the meta position using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-3-amino-4-(m-tolyl)butanoic acid.
Industrial Production Methods
Industrial production of (S)-3-amino-4-(m-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-nitro-4-(m-tolyl)butanoic acid.
Reduction: Formation of 3-amino-4-(m-tolyl)butanol.
Substitution: Formation of 3-amino-4-(m-tolyl)-2-nitrobutanoic acid or 3-amino-4-(m-tolyl)-2-bromobutanoic acid.
Aplicaciones Científicas De Investigación
(S)-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a methyl-substituted aromatic ring.
(S)-3-amino-4-(p-tolyl)butanoic acid: Similar structure but with a para-substituted methyl group on the aromatic ring.
Uniqueness
(S)-3-amino-4-(m-tolyl)butanoic acid is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets compared to its para-substituted counterpart.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
SMOOMZALOMCYEF-JTQLQIEISA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N |
SMILES canónico |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





